molecular formula C11H14O2 B1368259 2-(2-Methylpropyl)benzoic acid CAS No. 100058-55-7

2-(2-Methylpropyl)benzoic acid

Cat. No. B1368259
M. Wt: 178.23 g/mol
InChI Key: PSHADDQTSCEAHY-UHFFFAOYSA-N
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Description

“2-(2-Methylpropyl)benzoic acid” is also known as “Benzoic acid, 2-methylpropyl ester”, “Isobutyl benzoate”, or "2-methylpropyl benzoate" . It has a molecular formula of C11H14O2 and a molecular weight of 178.2277 .


Molecular Structure Analysis

The molecular structure of “2-(2-Methylpropyl)benzoic acid” can be represented by the InChI string: InChI=1S/C11H14O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“2-(2-Methylpropyl)benzoic acid” has a boiling point of approximately 514 K . The enthalpy of vaporization varies with temperature, ranging from 63.2 kJ/mol at 394 K to 55.7 kJ/mol at 452 K .

Scientific Research Applications

1. Food and Cosmetic Applications

2-(2-Methylpropyl)benzoic acid, as a derivative of benzoic acid, finds widespread usage as an antibacterial and antifungal preservative in food, cosmetic, hygiene, and pharmaceutical products. It is naturally present in both plant and animal tissues and can also be produced by microorganisms. Its derivatives are found in various environments, including water, soil, and air, due to their extensive production and usage (del Olmo, Calzada, & Nuñez, 2017).

2. Pharmaceutical Research

In pharmaceutical research, benzoic acid serves as a model compound for drug substances. Its phase behavior in aqueous and organic solutions is critical for the stability and solubility of pharmaceuticals. Understanding the thermodynamic phase behavior of benzoic acid and its mixtures with water and organic solvents is essential for process design in drug development (Reschke, Zherikova, Verevkin, & Held, 2016).

3. Environmental Applications

Benzoic acid derivatives play a role in environmental science, particularly in the treatment of certain herbicides using membrane bioreactor (MBR) technology. This technology demonstrates efficiency in breaking down toxic herbicides, showing its potential in environmental management and pollution control (Ghoshdastidar & Tong, 2013).

4. Analytical Methods

The development of new analytical methods, such as gas chromatography with on-line pyrolytic methylation, utilizes benzoic acid for the determination of its presence in various products like soft drinks. These methods are critical for ensuring quality control and safety in the food and beverage industry (Pan, Wang, Mo, Wang, Hu, & Zhang, 2005).

5. Dermatological Research

Benzoic acid derivatives are investigated in dermatological research for their role in skin reactions. They are studied to understand the mechanisms of non-immunological contact reactions in human skin, which is significant in the development of skin-friendly cosmetic and pharmaceutical formulations (Lahti, Poutianen, & Hannuksela, 1993).

Safety And Hazards

While specific safety data for “2-(2-Methylpropyl)benzoic acid” is not available, benzoic acid, a related compound, is known to cause skin irritation and serious eye damage. It can also cause damage to organs through prolonged or repeated exposure if inhaled . It’s important to handle such chemicals with appropriate safety measures.

properties

IUPAC Name

2-(2-methylpropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHADDQTSCEAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557643
Record name 2-(2-Methylpropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpropyl)benzoic acid

CAS RN

100058-55-7
Record name 2-(2-Methylpropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylpropyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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